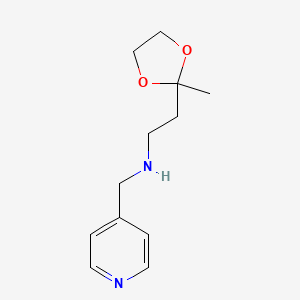
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine is a chemical compound of interest in scientific research. It is commonly referred to as TMA-2 and belongs to the class of phenethylamines. TMA-2 has been studied for its potential use in various fields, including medicine and neuroscience.
Mecanismo De Acción
TMA-2 acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by TMA-2 leads to changes in the activity of neurons in the brain, which may underlie its effects on mood and behavior.
Biochemical and Physiological Effects:
TMA-2 has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function. TMA-2 has also been shown to have effects on heart rate and blood pressure, which may limit its use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA-2 has several advantages for use in scientific research. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, there are also limitations to its use. TMA-2 has been shown to have toxic effects in some animal models, which may limit its use in humans. Additionally, its effects on heart rate and blood pressure may make it difficult to use in studies involving human subjects.
Direcciones Futuras
There are several future directions for research on TMA-2. One area of interest is the development of new drugs based on its mechanism of action. Understanding how TMA-2 interacts with the 5-HT2A receptor may lead to the development of new drugs for the treatment of psychiatric disorders.
Another area of interest is the study of TMA-2's effects on brain structure and function. Understanding how TMA-2 affects the brain may lead to new insights into the neural basis of mood and behavior.
Finally, there is a need for further research on the safety and toxicity of TMA-2. Understanding the potential risks associated with its use is important for the development of safe and effective drugs.
Métodos De Síntesis
TMA-2 can be synthesized through the reaction of 2,5-dimethoxy-N-(thiophen-3-ylmethyl)phenethylamine with paraformaldehyde, followed by reduction with sodium borohydride. This method has been described in detail in scientific literature and has been used to produce TMA-2 for research purposes.
Aplicaciones Científicas De Investigación
TMA-2 has been studied for its potential use in various fields of scientific research. One area of interest is its potential as a therapeutic agent in the treatment of psychiatric disorders. Studies have shown that TMA-2 has antidepressant and anxiolytic effects in animal models, which suggest that it may have potential as a treatment for depression and anxiety in humans.
Another area of interest is the study of TMA-2's mechanism of action in the brain. TMA-2 has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Understanding the mechanism of action of TMA-2 at this receptor may lead to the development of new drugs for the treatment of psychiatric disorders.
Propiedades
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(13-5-6-14-11)3-4-12-8-10-2-7-15-9-10/h2,7,9,12H,3-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVPYZYBBJVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)

![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)